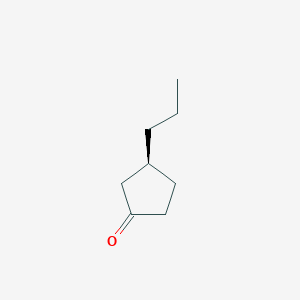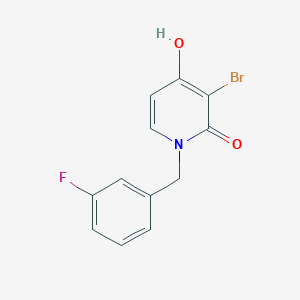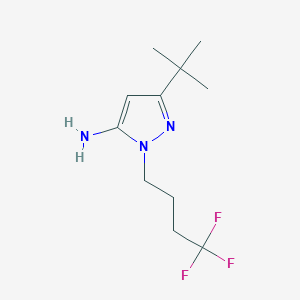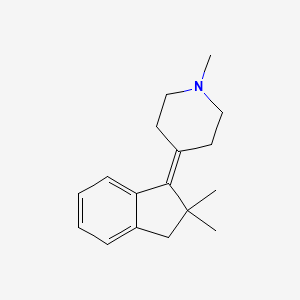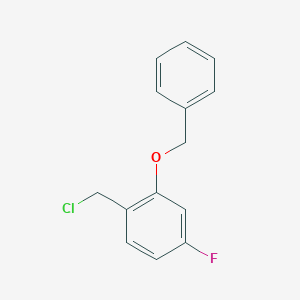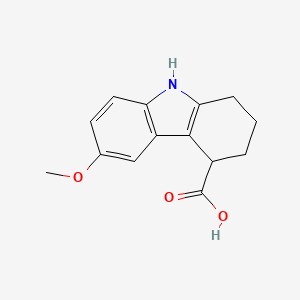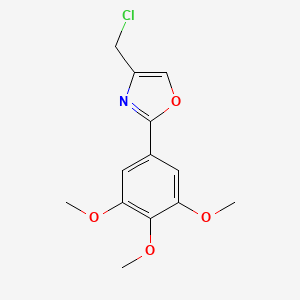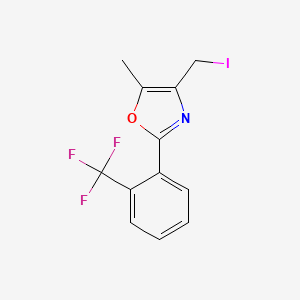![molecular formula C11H12ClF3N2 B8344563 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine](/img/structure/B8344563.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. It is known for its significant chemical stability and unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide, potassium permanganate, or other oxidizing agents are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted piperazine derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.
Reduction Reactions: Products include reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a tool for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro substituents but lacks the piperazine ring.
1-[3-Chloro-5-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with the trifluoromethyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H12ClF3N2 |
|---|---|
Molecular Weight |
264.67 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-2-1-8(11(13,14)15)7-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
InChI Key |
YJEUNFQPKZSQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




